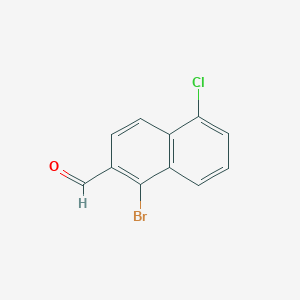
1-Bromo-5-chloro-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthaldehyde, featuring both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and chlorination of naphthaldehyde derivatives. One common method involves the bromination of 2-naphthaldehyde followed by chlorination at the 5-position. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-chloro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution Products: Various substituted naphthaldehyde derivatives.
Oxidation Products: 1-Bromo-5-chloro-2-naphthoic acid.
Reduction Products: 1-Bromo-5-chloro-2-naphthyl alcohol.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-chloro-2-naphthaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which affect the electron density on the naphthalene ring and the aldehyde group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-naphthaldehyde
- 5-Chloro-2-naphthaldehyde
- 1-Bromo-5-chloro-2-naphthoic acid
Uniqueness
1-Bromo-5-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct electronic and steric properties. This dual substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C11H6BrClO |
|---|---|
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
1-bromo-5-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-7(6-14)4-5-8-9(11)2-1-3-10(8)13/h1-6H |
InChI-Schlüssel |
SBOUEBUEFPEPFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2Br)C=O)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


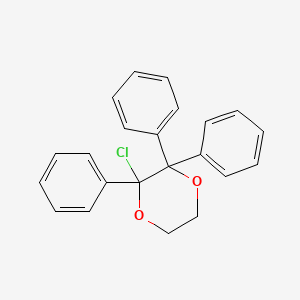

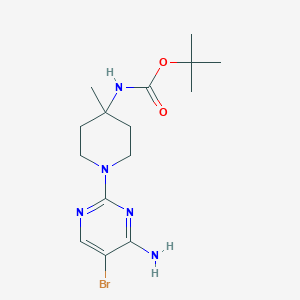

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
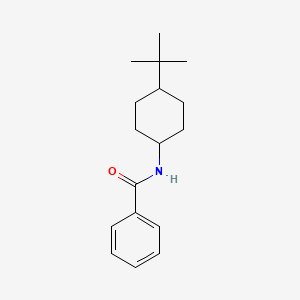

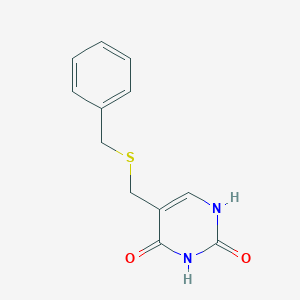

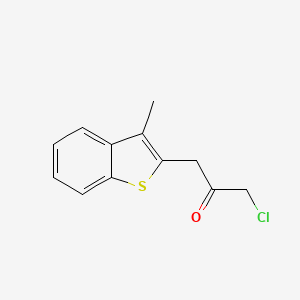


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

